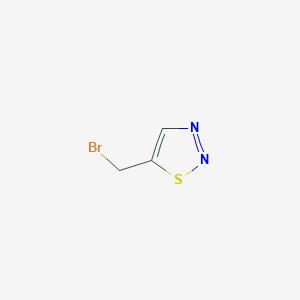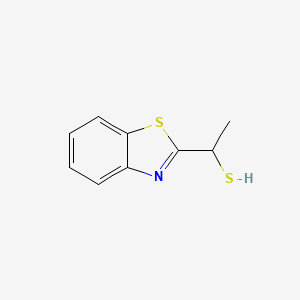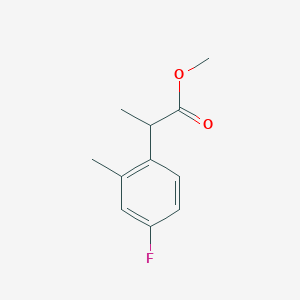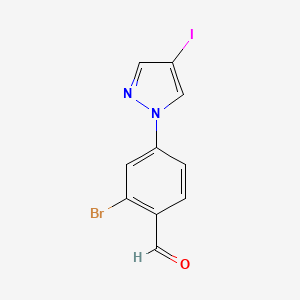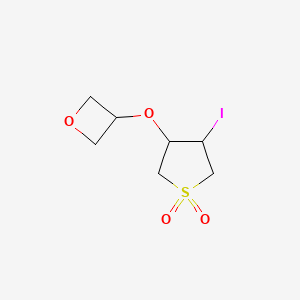
3-Iodo-4-(oxetan-3-yloxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by the presence of an iodine atom, an oxetane ring, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a suitable precursor followed by the introduction of the oxetane ring through a nucleophilic substitution reaction. The thiolane ring is then formed through a cyclization reaction, and the final sulfone group is introduced via oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues related to the handling and disposal of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Deiodinated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and sulfone group are key structural features that contribute to its binding affinity and specificity. The iodine atom can also participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the combination of its structural features, including the oxetane ring, thiolane ring, and sulfone group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H11IO4S |
|---|---|
Molecular Weight |
318.13 g/mol |
IUPAC Name |
3-iodo-4-(oxetan-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H11IO4S/c8-6-3-13(9,10)4-7(6)12-5-1-11-2-5/h5-7H,1-4H2 |
InChI Key |
YCJQDSMXVGLEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





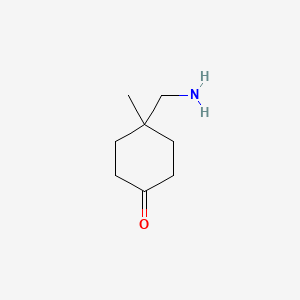
![1-[(1-Aminocyclobutyl)methyl]-3-tert-butylurea](/img/structure/B13297141.png)
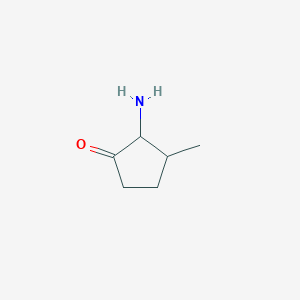
amine](/img/structure/B13297143.png)
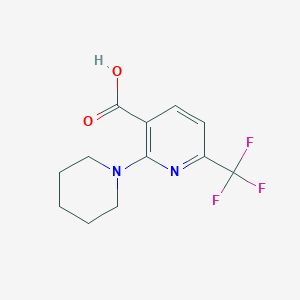

![3-{2-[(Carbamoylmethyl)sulfanyl]-4,6-dimethylpyrimidin-5-yl}propanoic acid](/img/structure/B13297157.png)
